

Comparative Analysis of ORY-1001: In Vitro vs. In Vivo Effects

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Compound of Interest

Compound Name: *Lsd1-IN-22*

Cat. No.: *B12397650*

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ORY-1001 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is implicated in various cancers.

Data Presentation

Table 1: Comparative Summary of In Vitro and In Vivo Effects of ORY-1001

Parameter	In Vitro Findings	In Vivo Findings
Cell Lines Tested	Various hematological and solid tumor cell lines (e.g., AML, SCLC, neuroblastoma, prostate cancer)	Xenograft and patient-derived xenograft (PDX) models of AML, SCLC, and prostate cancer
IC50 / EC50	Low nanomolar range for AML and SCLC cell lines	Not directly measured, but effective doses lead to tumor growth inhibition
Mechanism of Action	Inhibition of LSD1 demethylase activity, leading to increased H3K4me2 levels. Induction of cellular differentiation and apoptosis.	Similar to in vitro; increased H3K4me2 in tumor tissues, differentiation of cancer stem-like cells.
Effect on Cell Growth	Potent anti-proliferative effects, particularly in AML and SCLC cell lines.	Significant tumor growth inhibition and regression in various cancer models. [1]
Effect on Gene Expression	Upregulation of differentiation-associated genes and downregulation of oncogenic programs.	Modulation of gene expression profiles in tumor tissues consistent with LSD1 inhibition.
Synergistic Effects	Synergizes with other anti-cancer agents like BET inhibitors in prostate cancer cells. [1]	Combination with BET inhibitors shows enhanced anti-tumor efficacy in prostate cancer xenografts. [1]
Toxicity	Minimal off-target effects observed in cell-based assays.	Generally well-tolerated at therapeutic doses, with manageable side effects such as thrombocytopenia.

Experimental Protocols

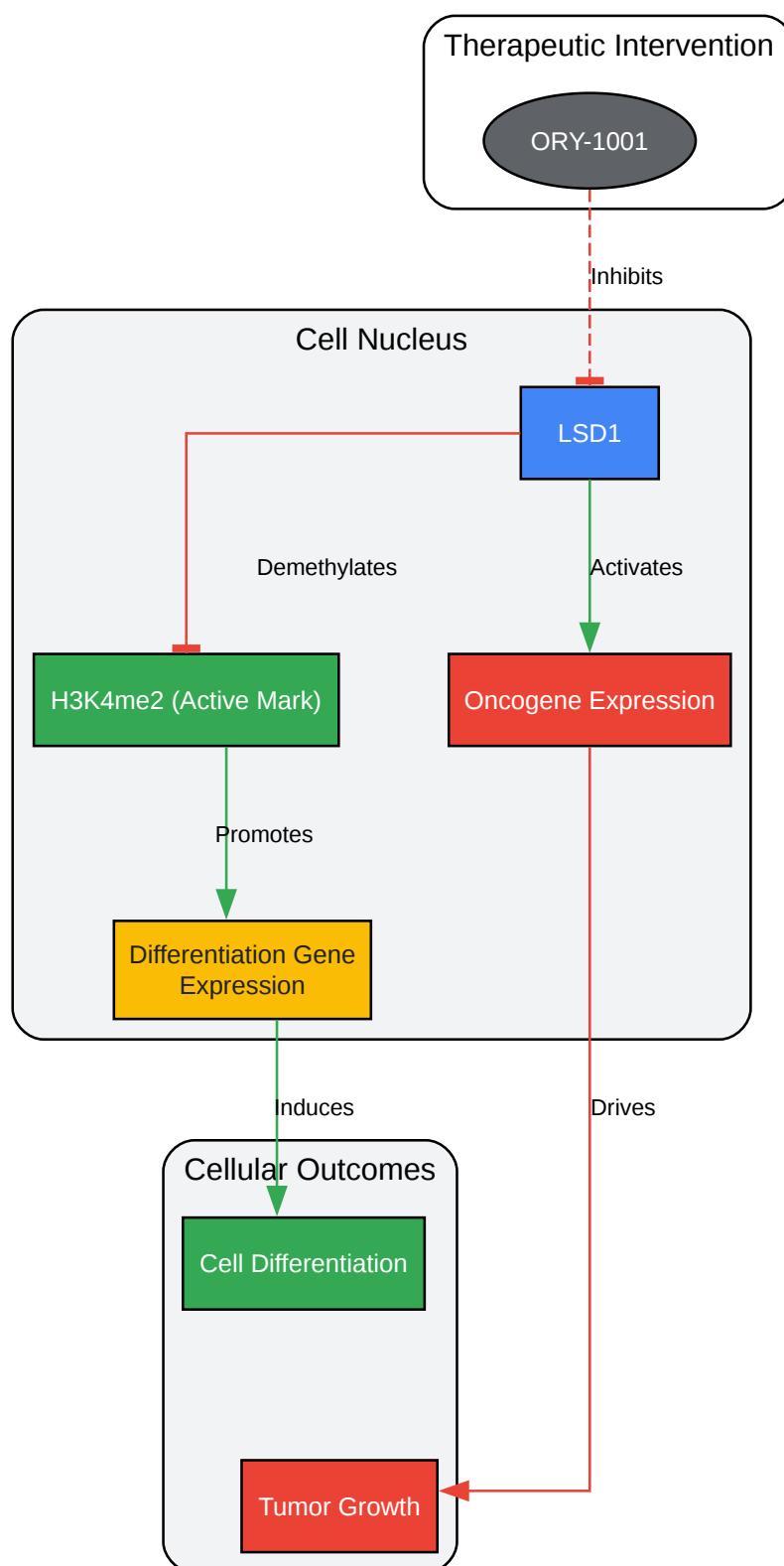
1. In Vitro Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of ORY-1001 (or vehicle control) for 72 hours.
- **MTT Addition:** 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log concentration of the compound.

2. In Vivo Xenograft Tumor Model

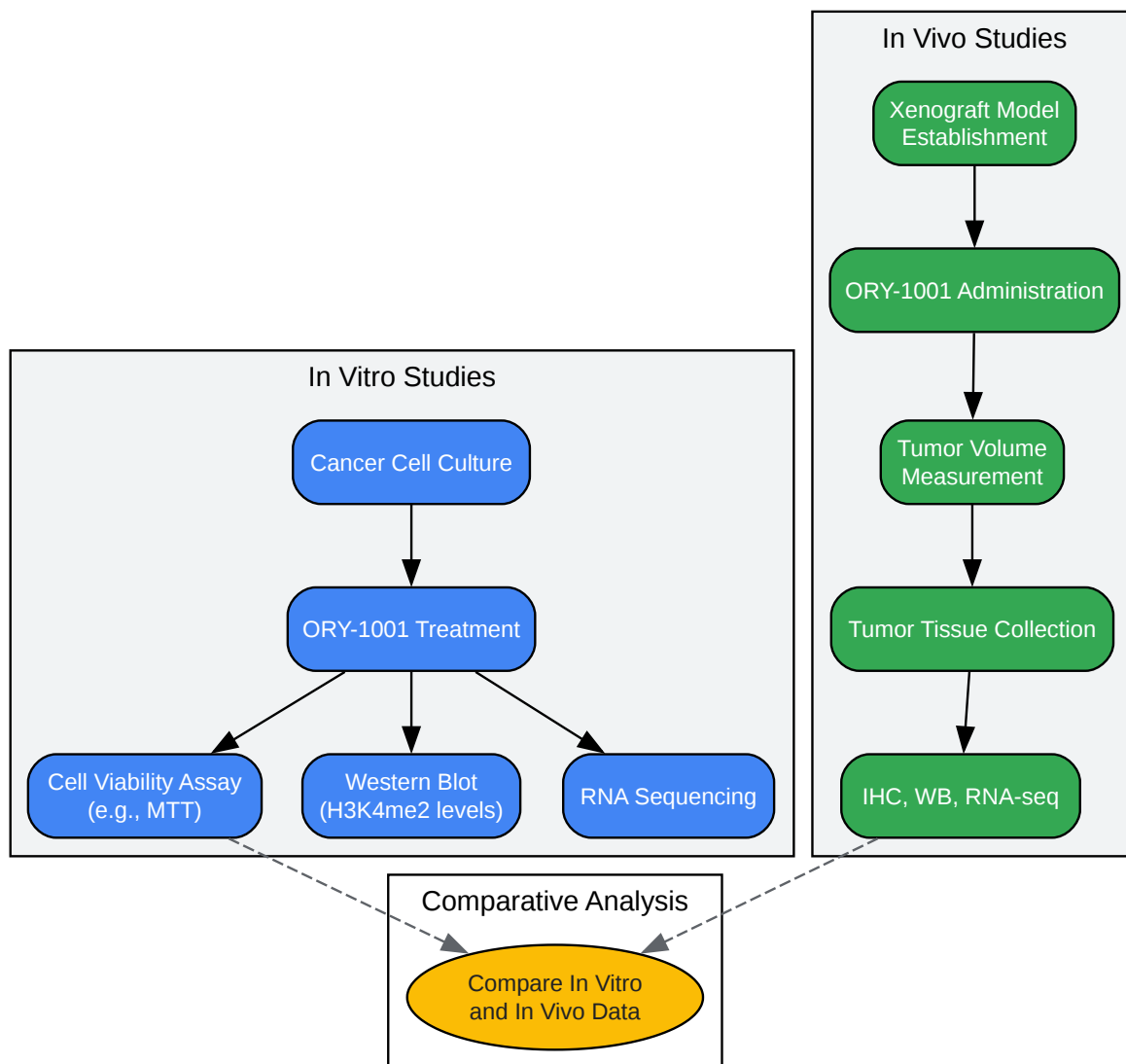
- **Cell Implantation:** 5-10 million cancer cells (e.g., 22RV1 for prostate cancer) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).^[1]
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment Administration:** Mice are randomized into treatment and control groups. ORY-1001 is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor tissues can be collected for further analysis (e.g., Western blot, RNA sequencing).^[1]

Mandatory Visualization



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Caption: Signaling pathway of LSD1 inhibition by ORY-1001.



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Caption: Experimental workflow for comparing in vitro and in vivo effects.

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References

- 1. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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